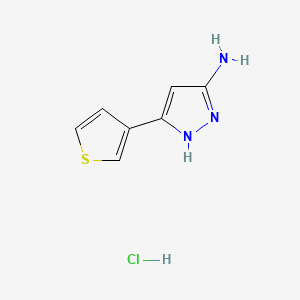
3-Amino-5-(3-thienyl)pyrazole Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD32876697 is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications This compound is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MFCD32876697 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The reaction conditions typically include controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield. For example, one common synthetic route involves the use of a triazolo ring compound methanesulfonate crystal form, which is prepared under specific conditions to achieve the desired crystal form .
Industrial Production Methods: Industrial production of MFCD32876697 is designed to be scalable and cost-effective. The methods used are optimized for large-scale production, ensuring that the compound is produced consistently and with high quality. The preparation method for the crystal form of the compound methanesulfonate is simple and suitable for industrial large-scale production, providing good solubility and stability .
Chemical Reactions Analysis
Types of Reactions: MFCD32876697 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of specific functional groups in the compound’s structure.
Common Reagents and Conditions: The common reagents used in the reactions involving MFCD32876697 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents to ensure the reactions proceed efficiently.
Major Products Formed: The major products formed from the reactions of MFCD32876697 depend on the type of reaction and the reagents used. For example, oxidation reactions may produce different oxidized forms of the compound, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
MFCD32876697 has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a reagent in various synthetic reactions to produce new compounds. In biology, it is studied for its potential effects on biological systems and its ability to interact with specific molecular targets. In medicine, MFCD32876697 is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases. In industry, the compound is used in the production of materials with specific properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of MFCD32876697 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, which can include enzymes, receptors, or other proteins. This binding can lead to changes in the activity of the target molecules, resulting in various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds: Compounds similar to MFCD32876697 include those with similar functional groups and structural features. Examples of similar compounds can be found using chemical similarity search tools, which identify molecules with comparable properties and structures .
Uniqueness: MFCD32876697 is unique due to its specific combination of functional groups and its stability under various conditions. This uniqueness makes it valuable for specific applications where other compounds may not be suitable. Its ability to participate in a wide range of chemical reactions and its potential for use in various scientific fields further highlight its distinctiveness.
Properties
Molecular Formula |
C7H8ClN3S |
|---|---|
Molecular Weight |
201.68 g/mol |
IUPAC Name |
5-thiophen-3-yl-1H-pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C7H7N3S.ClH/c8-7-3-6(9-10-7)5-1-2-11-4-5;/h1-4H,(H3,8,9,10);1H |
InChI Key |
DSSPONMNJFPVPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=C1C2=CC(=NN2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


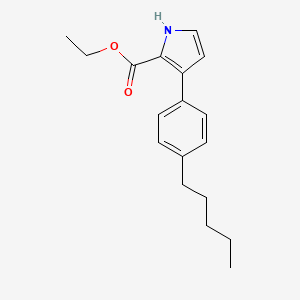

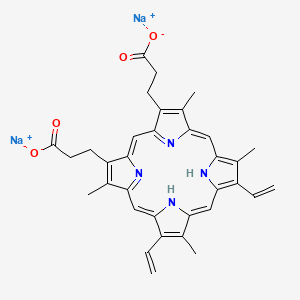
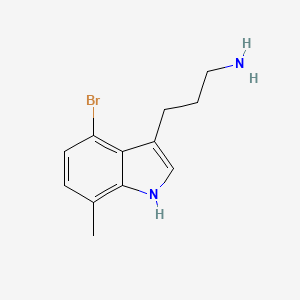
![6-(Trifluoromethyl)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13709674.png)

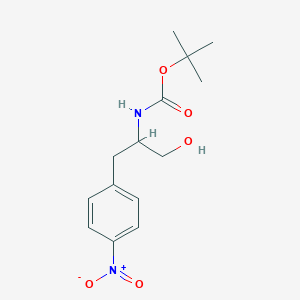

![4-[2-(Chloromethoxy)ethyl]anisole](/img/structure/B13709701.png)
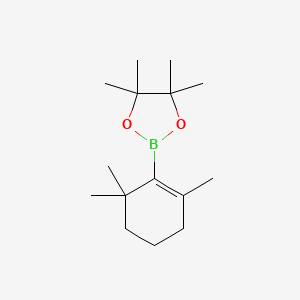
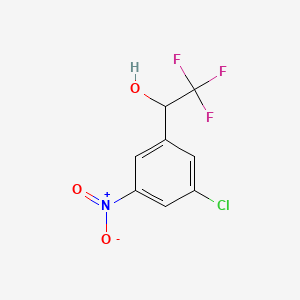
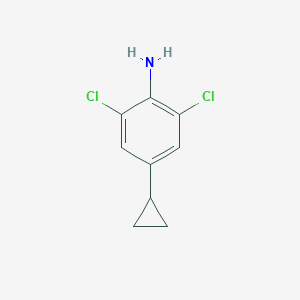
![7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13709726.png)
![2-[(3,4-dihydroxy-5-iodophenyl)methylidene]propanedinitrile](/img/structure/B13709727.png)
